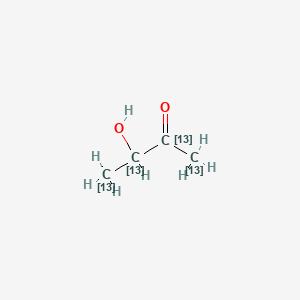
Acetoin-13C4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetoin-13C4: is a stable isotope-labeled compound, specifically a form of acetoin where four carbon atoms are replaced with the carbon-13 isotope. This labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions: Acetoin-13C4 can be synthesized through several methods. One common approach involves the partial deoxidization of diacetyl using zinc or other catalysts . Another method is the selective oxidation of 2,3-butanediol . These reactions typically require controlled conditions to ensure the incorporation of the carbon-13 isotope.
Industrial Production Methods: Industrial production of acetoin, including its isotopically labeled forms, often involves microbial fermentation. For instance, the bacterium Corynebacterium glutamicum has been engineered to produce high yields of acetoin from glucose . This method is advantageous due to its efficiency and eco-friendliness, avoiding the need for expensive additives or substrates.
化学反応の分析
Types of Reactions: Acetoin-13C4 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Acetoin can be oxidized to diacetyl using mild oxidizing agents.
Reduction: It can be reduced to 2,3-butanediol using reducing agents like sodium borohydride.
Substitution: Acetoin can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Major Products:
Oxidation: Diacetyl
Reduction: 2,3-butanediol
Substitution: Various substituted acetoin derivatives depending on the nucleophile used.
科学的研究の応用
Acetoin-13C4 has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study metabolic pathways and enzyme mechanisms.
Biology: Employed in metabolic studies to trace the incorporation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the production of flavoring agents and as a precursor in the synthesis of other chemicals.
作用機序
The mechanism by which acetoin-13C4 exerts its effects is primarily through its incorporation into metabolic pathways. In bacteria like Lactococcus lactis, acetoin production is linked to carbohydrate metabolism, where it serves as an intermediate . The keto group in acetoin can react with various cellular components, leading to changes in metabolic fluxes and the production of other metabolites .
類似化合物との比較
2,3-Butanediol: A reduction product of acetoin, used in the production of synthetic rubber and antifreeze.
Diacetyl: An oxidation product of acetoin, known for its buttery flavor and used in food flavoring.
Uniqueness: Acetoin-13C4 is unique due to its isotopic labeling, which allows for detailed metabolic and mechanistic studies that are not possible with the unlabeled compound. This makes it particularly valuable in research settings where precise tracking of carbon atoms is required .
特性
分子式 |
C4H8O2 |
|---|---|
分子量 |
92.076 g/mol |
IUPAC名 |
3-hydroxy(1,2,3,4-13C4)butan-2-one |
InChI |
InChI=1S/C4H8O2/c1-3(5)4(2)6/h3,5H,1-2H3/i1+1,2+1,3+1,4+1 |
InChIキー |
ROWKJAVDOGWPAT-JCDJMFQYSA-N |
異性体SMILES |
[13CH3][13CH]([13C](=O)[13CH3])O |
正規SMILES |
CC(C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(9bR)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12374501.png)


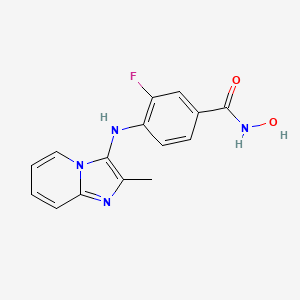
![(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol](/img/structure/B12374524.png)
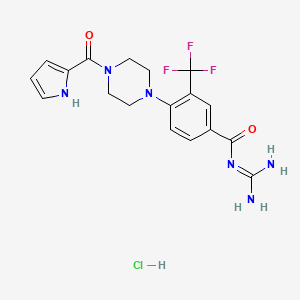
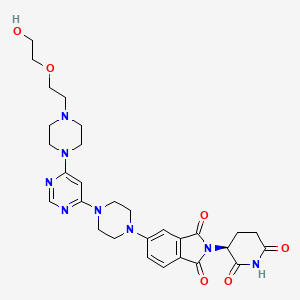


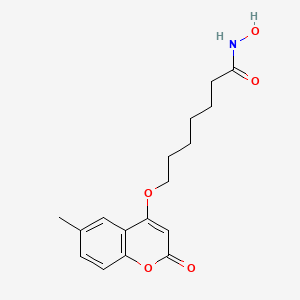
![trisodium;4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12374547.png)

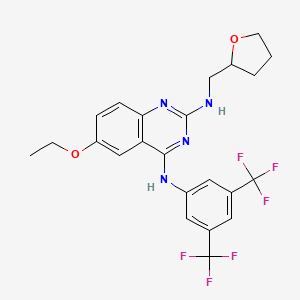
![(2P)-2-(isoquinolin-4-yl)-1-[4-(methylamino)-4-oxobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12374560.png)
